molecular formula C7H5N3O B2931759 Pyrido[2,3-D]pyridazin-5(6H)-one CAS No. 1314978-79-4

Pyrido[2,3-D]pyridazin-5(6H)-one

Cat. No.: B2931759
CAS No.: 1314978-79-4
M. Wt: 147.137
InChI Key: JBCKULHJRXUJFY-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Drug Discovery

Fused nitrogen heterocycles, bicyclic or polycyclic ring systems containing at least one nitrogen atom, represent a cornerstone of medicinal chemistry. scirp.orgnih.gov Their prevalence in both natural products and synthetic drugs underscores their profound impact on human health. A significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring, highlighting their importance in the development of new therapeutics. nih.gov

The utility of these scaffolds stems from their rigidified structures, which can pre-organize substituents in a defined spatial orientation, facilitating high-affinity binding to biological targets such as enzymes and receptors. The presence of nitrogen atoms imparts crucial physicochemical properties, including the ability to form hydrogen bonds, act as proton acceptors or donors, and coordinate with metal ions, all of which are critical for molecular recognition processes. nih.gov This structural and functional diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making fused nitrogen heterocycles a fertile ground for the discovery of novel drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. scirp.orgnih.gov

Overview of the Pyrido[2,3-d]pyridazine (B3350097) Core as a Privileged Structure

Within the vast family of fused nitrogen heterocycles, the pyrido[2,3-d]pyridazine scaffold has earned the designation of a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities. The fusion of a pyridine (B92270) ring to a pyridazine (B1198779) ring creates a unique electronic and steric environment that has proven to be highly amenable to derivatization and interaction with various biological macromolecules. scirp.org

The versatility of the pyrido[2,3-d]pyridazine core is evidenced by the diverse biological activities reported for its derivatives. These include antitumor, anti-inflammatory, antidiabetic, and antimicrobial effects. scirp.org For instance, derivatives of this scaffold have been investigated as inhibitors of key enzymes such as protein kinases, which are implicated in cancer and inflammatory diseases, and aldose reductase, a target in diabetic complications. scirp.org The ability of this core to serve as a template for the development of ligands for a variety of biological targets solidifies its status as a privileged scaffold in the ongoing quest for new therapeutic agents. scirp.org

Historical Development and Contemporary Interest in Pyrido[2,3-d]pyridazin-5(6H)-one Research

The exploration of the pyrido[2,3-d]pyridazine ring system dates back several decades, with early studies focusing on the synthesis and fundamental chemical properties of these novel heterocycles. One of the earliest mentions of a related scaffold dates back to 1967, when Kakimoto and colleagues investigated pyrido[2,3-d]pyridazine derivatives for their potential antitubercular activity. scirp.org

A significant milestone in the development of the specific this compound scaffold was the work of Mylari and colleagues in 1991. They synthesized a series of (pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives and evaluated their potential as aldose reductase inhibitors for the treatment of diabetic complications. scirp.org This research highlighted the therapeutic potential of this specific pyridazinone isomer.

In the mid-1990s, the focus expanded to include other therapeutic areas. In 1995, Wilhelm and others reported on pyrido[2,3-d]pyridazinones as potent and selective inhibitors of Type IV phosphodiesterase (PDE IV), suggesting their utility in treating asthma and inflammation. scirp.org This was followed by research from Dal Piaz and his team in 1997, who also explored heterocyclic-fused pyridazinones as selective PDE IV inhibitors. scirp.org

The turn of the century and beyond has witnessed a surge in research interest in this compound and its derivatives, driven by their potential as anticancer agents. In 2009, Kaizerman and colleagues synthesized new pyrido[2,3-d]pyridazine derivatives that showed promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer. scirp.org More recent studies have continued to explore this avenue, with numerous reports on the synthesis and evaluation of novel derivatives targeting various cancer cell lines and specific molecular targets within cancer cells. nih.gov

Contemporary research efforts are not only focused on expanding the library of this compound derivatives but also on elucidating their mechanisms of action through molecular modeling and a variety of biological assays. The ongoing investigation into this versatile scaffold continues to uncover new therapeutic possibilities, cementing its place as a significant and enduring area of interest in medicinal chemistry.

Compound NameChemical Structure/DescriptionResearch FocusReference
(Pyrido[2,3-d]pyridazin-5-yl)acetic acid derivativesDerivatives of the core scaffold with an acetic acid moiety at the 5-position.Aldose reductase inhibition scirp.org
Pyrido[2,3-d]pyridazinonesThe core scaffold with a ketone at the 5-position and a hydrogen at the 6-position.Phosphodiesterase IV (PDE IV) inhibition scirp.org
Pyrido[2,3-d]pyridazine derivativesGeneral derivatives of the fused ring system.Cyclin-dependent kinase (CDK) inhibition, Anticancer activity scirp.orgnih.gov
5-Chloropyrido(2,3-d)pyridazin-8(7H)-oneA chlorinated derivative of a pyridopyridazinone isomer.Intermediate for synthesis of anticonvulsant and anti-inflammatory agents
5-(Benzylamino)pyrido(2,3-d)pyridazin-8(7H)-oneA derivative of a pyridopyridazinone isomer with a benzylamino substitution.Anticonvulsant activity
5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-oneA derivative of a pyridopyridazinone isomer with a substituted piperazine (B1678402) moiety.Anti-inflammatory activity
5-{(3-(dimethylamino)propyl)amino}pyrido(2,3-d)pyridazin-8(7H)-oneA derivative of a pyridopyridazinone isomer with a dimethylaminopropylamino side chain.Anti-inflammatory activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-pyrido[2,3-d]pyridazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLCTHXZKHGREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NNC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrido 2,3 D Pyridazin 5 6h One and Its Derivatives

Classical Annulation and Cyclization Approaches

Traditional synthetic strategies for constructing the Pyrido[2,3-d]pyridazin-5(6H)-one ring system often rely on well-established cyclization and condensation reactions. These methods typically involve the formation of the pyridazine (B1198779) ring onto a pre-existing pyridine (B92270) core.

Cyclization of Ortho-Substituted Pyridine Carboxylic Acid Derivatives with Hydrazines

A common and direct method for the synthesis of the this compound core involves the reaction of ortho-substituted pyridine carboxylic acid derivatives with hydrazine (B178648). For instance, 2-acetonylpyridine-3-carboxylic acid can be condensed with hydrazine to form 7-methyl-1,6-naphthyridin-5(6H)-one, a related isomer. sci-hub.se This approach leverages the reactivity of the ortho-positioned substituents to facilitate the formation of the fused pyridazine ring. The reaction of 2-substituted pyridine-3-carboxylic acids with hydrazine and its derivatives provides a versatile entry to various substituted pyridopyridazinones. sci-hub.se

Starting MaterialReagentConditionsProductYield
β-Enamino diketonesActive methylene (B1212753) reagents, then Hydrazine monohydrateEtOH, reflux; then EtOH/MeCN (1:1), reflux3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones63-99%

Synthesis from Pyridine Dicarboxylic Acid Intermediates

Pyridine dicarboxylic acids serve as valuable precursors for the synthesis of Pyrido[2,3-d]pyridazin-5,8(6H,7H)-dione. Refluxing pyridine-2,3-dicarboxylic acid with hydrazine hydrate (B1144303) leads to the formation of the bicyclic pyridopyridazinedione system. thieme-connect.de This method provides a straightforward route to the core structure, which can be further modified. For example, a multi-step synthesis starting from furo[3,4-b]pyridine-5,7-dione, derived from a pyridine dicarboxylic acid, can lead to 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This intermediate is then used to synthesize various derivatives. researchgate.net

Annulation of 2-Pyridone Precursors

The annulation of a pyridazine ring onto a 2-pyridone precursor is a key synthetic strategy. nih.govnih.gov This method involves the cyclization of suitably substituted 2-pyridone derivatives with hydrazines. nih.gov For instance, novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized through the annulation of the 2-pyridone pattern. nih.govnih.gov This approach has been utilized to transform a highly selective COX-2 inhibitor into a dual COX inhibitor by ring closing the 2-pyridone pattern. nih.gov

Advanced and Green Chemistry Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile synthetic methods. Multi-component reactions (MCRs) have emerged as a powerful tool in this regard.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
β-Enamino diketonesMalononitrile (B47326) or Ethyl cyanoacetate (B8463686)Hydrazine monohydrateEtOH, reflux3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones

Application of Nano-Catalysts in Reaction Optimization

The use of nanocatalysts has emerged as a powerful tool in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, offering advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. rsc.orgresearchgate.net Several studies have highlighted the successful application of various nanocatalysts in promoting the one-pot, multi-component synthesis of these heterocyclic systems.

For instance, nano-Fe3O4@SiO2–SO3H has been utilized for the one-pot, three-component synthesis of polycyclic system-incorporated pyrido[2,3-d]pyrimidines in water. rsc.org This nanocatalyst is recyclable for up to three runs and facilitates the reaction under gentle heating conditions, leading to superior yields of 81–95%. rsc.org Similarly, aluminate sulfonic acid nanoparticles (ASA NPs) have been employed in the solvent-free, one-pot synthesis of pyrido[2,3-d]pyrimidinone derivatives, affording high yields of 92–97%. researchgate.net The reusability of the catalyst is a key advantage of this method. researchgate.net

Other notable examples of nanocatalysts include:

Nano-MgO : Used for the multicomponent, one-pot synthesis of enaminonitrile of tetrahydropyrido[2,3-d]pyrimidine analogs in water under heating. rsc.org

Cadmium oxide nanoparticles : Employed in the cyclocondensation reaction of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil (B104193) under ethanol (B145695) drop grinding conditions at room temperature to produce 1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acids in excellent yields (96–98%). rsc.org

CuFe2O4/KCC-1/PMA magnetic nanoparticles : Utilized for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines under solvent-free conditions, resulting in good to excellent yields. researchgate.net

Fe3O4–ZnO–NH2–PW12O40 nanocatalyst : Applied for the facile synthesis of a series of pyrido[2,3-d]pyrimidine derivatives in water, demonstrating operational simplicity and high to excellent product yields. researchgate.net

Nano-[SiO2-R-NMe2SO3H][Cl] : A mesoporous silica-based nanomaterial that has been used as a recoverable catalyst for the effective and rapid synthesis of pyrido[2,3-d:6,5-d′]dipyrimidines. researchgate.net

These examples underscore the significant role of nanocatalysts in optimizing the synthesis of pyrido[2,3-d]pyridazinone derivatives, paving the way for more sustainable and efficient chemical processes.

One-Pot Synthetic Protocols

One-pot synthetic strategies have gained considerable traction for the construction of pyrido[2,3-d]pyridazinone and its derivatives due to their efficiency, atom economy, and reduced environmental impact. nih.govchem-soc.siscirp.org These methods typically involve the condensation of multiple starting materials in a single reaction vessel, often catalyzed by an acid or a base, to directly afford the desired heterocyclic scaffold.

A common and effective one-pot approach involves the three-component reaction of an aromatic aldehyde, an active methylene compound like malononitrile or ethyl cyanoacetate, and a 6-aminopyrimidine derivative. nih.govscirp.orgscirp.org For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved through the condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil. scirp.org This reaction can be catalyzed by various catalysts, including lactic acid and bismuth(III) triflate, under solvent-free or ethanolic conditions, respectively, leading to high yields. scirp.orgscirp.org

The versatility of one-pot syntheses is further demonstrated by the variety of starting materials and catalysts that can be employed. For instance, β-enamino diketones have been used as precursors in a one-pot reaction with active methylene reagents and hydrazine monohydrate to furnish 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good yields (61–88%). nih.gov Another approach utilizes the in-situ formation of methylene derivatives from 1,3-dicarbonyl compounds and formaldehyde, which then react with 6-amino-1,3-dimethyluracil to yield pyrido[2,3-d]pyrimidine derivatives. clockss.org

Ionic liquids, such as 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4), have also been successfully employed as catalysts in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives, offering mild reaction conditions and catalyst reusability. chem-soc.si

Catalyst/ConditionsReactantsProductYield (%)Reference
Lactic acid (15 mol%), 90°CAromatic aldehyde, malononitrile, 6-amino-1,3-dimethyluracilPyrido[2,3-d]pyrimidinesHigh
EtOH, refluxβ-enamino diketones, malononitrile/ethyl cyanoacetate, hydrazine monohydrate3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones61-88 nih.gov
Piperidine, EtOH, refluxActive methylene compounds, formaldehyde, 6-amino-1,3-dimethyluracilPyrido[2,3-d]pyrimidine derivatives73-91 clockss.org
[DMBSI]HSO4, solvent-free6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, ethyl cyanoacetate/Meldrum's acidPyrido[2,3-d]pyrimidine derivatives79-95 chem-soc.si
Bi(OTf)3 (10 mol%), EtOH, 80°CAromatic aldehyde, malononitrile, 6-amino-1,3-dimethyluracil7-amino-5-(aryl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrilesHigh scirp.orgscirp.org
Microwave irradiationAromatic aldehydes, malononitrile, 4(6)-aminouracilPyrido[2,3-d]pyrimidine derivativesGood scirp.org
Diammonium hydrogen phosphate (B84403) (10 mol%), aqueous EtOH, refluxAromatic aldehydes, malononitrile, 4(6)-aminouracilPyrido[2,3-d]pyrimidine derivativesGood scirp.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of pyrido[2,3-d]pyridazinone derivatives represents a significant advancement in green chemistry. These methods minimize or eliminate the use of volatile and often toxic organic solvents, leading to reduced environmental impact, lower costs, and simplified purification procedures.

Several successful solvent-free syntheses of pyrido[2,3-d]pyrimidine derivatives have been reported, often in conjunction with one-pot strategies and the use of efficient catalysts. For example, a highly efficient, one-pot procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of aromatic aldehydes, malononitrile, and 6-amino-1,3-dimethyluracil at 90°C, catalyzed by lactic acid under solvent-free conditions. This method offers high yields, short reaction times, and a simple work-up.

Similarly, the use of a Brønsted-acidic ionic liquid, 1,2–dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO4), has been shown to effectively catalyze the one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate or Meldrum's acid under solvent-free conditions. chem-soc.si This protocol is characterized by mild reaction conditions, short reaction times, and the reusability of the catalyst. chem-soc.si

Furthermore, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved under solvent-free conditions using Indium(III) bromide (InBr3) as a catalyst at 80°C. researchgate.net This reaction involves an aromatic aldehyde, Meldrum's acid, and 6-amino-1,3-dimethyluracil. researchgate.net Grinding techniques have also been employed for the solvent-free synthesis of pyrido[2,3-d]pyrimidinone derivatives using aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst. researchgate.net This method is advantageous due to its high yields, short reaction times, and easy work-up. researchgate.net

The Friedländer-type reaction of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes with acetophenones in the presence of BF3-Et2O under solvent-free conditions provides a route to 7-arylpyrido[2,3-d]pyrimidines with moderate to good yields and short reaction times. researchgate.net

Strategies for Positional Derivatization and Functional Group Introduction

The strategic derivatization of the this compound nucleus is crucial for modulating its physicochemical properties and biological activity. Various synthetic methods have been developed to introduce a wide range of functional groups at different positions of this heterocyclic system.

Hydrolysis and Substitution Reactions on the this compound Nucleus

Hydrolysis and substitution reactions are fundamental transformations for modifying the this compound core. For instance, a facile and efficient synthetic procedure has been applied to obtain dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates, which subsequently undergo cyclization with hydrazine hydrate to afford 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones. nih.gov

In another example, a one-pot, three-component reaction catalyzed by NiFe2O4 nanoparticles has been developed for the synthesis of novel thiazole (B1198619) scaffolds incorporating pyrido-pyridazine derivatives. nih.gov This involves the condensation of an α-halo carbonyl compound with thiosemicarbazide (B42300) and various anhydrides. nih.gov One of the synthesized compounds is N-(3-(5-(2-Chloropyrimidin-4-yl)-2-(5,8-dioxo-5,6-dihydropyrido[2,3-d]pyridazin-7(8H)-yl)thiazol-4-yl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide. nih.gov

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups onto the this compound scaffold is a common strategy to enhance biological activity. A one-step synthetic methodology for the synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones has been described. nih.gov This method is based on the reaction of a 2-aryl-substituted acrylate (B77674) with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation. nih.gov This approach allows for the direct introduction of an aryl substituent at the C6 position. nih.gov

Another route to introduce aryl groups involves the Friedländer-type reaction of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes with acetophenones under solvent-free conditions, yielding 7-arylpyrido[2,3-d]pyrimidines. researchgate.net

Furthermore, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents can lead to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates. d-nb.infodntb.gov.ua These nicotinates can then be condensed with DMF-DMA to form amidines, which are subsequently cyclized to produce pyrido[2,3-d]pyrimidine derivatives. d-nb.infodntb.gov.ua

The synthesis of 8-(Pyridin-2-yl)this compound has been achieved by heating a mixture of methyl 2-picolinoyl nicotinate (B505614) and hydrazine hydrate in ethanol. google.com

Hydrogenation and Reduction of the this compound System

Hydrogenation and reduction reactions are employed to modify the saturation level of the this compound ring system, which can significantly impact its conformational flexibility and biological properties.

Palladium- or platinum-catalyzed hydrogenation of various pyrido[2,3-d]pyridazinones has been reported to yield the corresponding 1,2,3,4-tetrahydro derivatives. thieme-connect.de For example, hydrogenation of pyrido[2,3-d]pyridazin-8(7H)-one and its 5-chloro derivative (with concomitant loss of chlorine) leads to the formation of the tetrahydro compound. thieme-connect.de Similarly, catalytic hydrogenation of certain 2-substituted-6H-pyrido[1,2-b]pyridazin-6-ones over Pd/C in EtOAc has been described. pageplace.de

Reduction of certain pyridine-annulated pyrimidines can also be achieved using sodium dithionite (B78146) (Na2S2O4). For instance, some 7-phenyl- and 3,7,8-trimethyl-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-diones were reduced by Na2S2O4 to give the corresponding dihydrogenated compounds. researchgate.net

Conversely, dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to introduce a C5–C6 double bond can be challenging. However, an autocatalytic photochemical dehydrogenation process has been developed, which involves irradiating the 5,6-dihydro derivative in DMSO in the presence of air. rsc.org

Biological Activities and Molecular Mechanisms of Pyrido 2,3 D Pyridazin 5 6h One Derivatives

Enzyme Inhibition Profile

Research into pyrido[2,3-d]pyridazin-5(6H)-one derivatives has revealed a significant capacity for inhibiting several key enzyme families involved in pathological processes, including inflammation and metabolic complications.

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has been synthesized and evaluated for anti-inflammatory activity. researchgate.netscirp.org One potent derivative, compound 7c , demonstrated significant inhibition of ear edema (82%) in in-vivo models. researchgate.netscirp.org Further in-vitro testing revealed that this compound exhibits dual inhibitory activity against both COX-1 and COX-2 isoenzymes, with similar potencies for each. researchgate.netscirp.org This dual-action profile distinguishes it from selective COX-2 inhibitors and suggests a unique mechanism of action rooted in the fused pyrido[2,3-d]pyridazine (B3350097) structure. researchgate.netscirp.org

CompoundTarget EnzymeInhibitory ActivityNotes
Compound 7c (A Pyrido[2,3-d]pyridazine-2,8-dione derivative)COX-1 / COX-2Similar inhibitory activities against both isoenzymesDemonstrated 82% inhibition of ear edema in an in-vivo model. researchgate.netscirp.org

Protein Kinase Inhibition (e.g., p38 kinase, EGFR, PI3K, mTOR, Cyclin-Dependent Kinases)

The protein kinase family represents a major class of drug targets, particularly in oncology and inflammatory diseases.

Within this family, derivatives of the pyrido[2,3-d]pyridazine scaffold have been specifically identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. scirp.orgresearchgate.net The p38 kinase pathway is crucial for the production of pro-inflammatory cytokines, making its inhibition a valuable strategy for treating conditions like rheumatoid arthritis and psoriasis. scirp.orgnih.gov Patented series of pyrido[2,3-d]pyridazine-2(1H)-one derivatives have been developed for their utility in treating p38-kinase-mediated diseases. scirp.org Furthermore, related pyridazinopyridinone compounds have been designed and shown to possess excellent potency against p38 kinase in both enzymatic and human whole blood assays. nih.gov

While the broader class of pyridopyrimidines, a related but distinct heterocyclic system, has been extensively studied for inhibitory activity against kinases such as EGFR, PI3K, mTOR, and Cyclin-Dependent Kinases (CDKs), specific data for the pyrido[2,3-d]pyridazine (B1198779) scaffold against these particular targets were not prominent in the reviewed scientific literature.

Phosphodiesterase (PDE) Inhibition, including Type IV PDE Selectivity

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibitors of these enzymes have therapeutic applications in inflammatory and respiratory diseases. researchgate.net

Notably, pyrido[2,3-d]pyridazinone derivatives have been reported as potent and selective inhibitors of Type IV phosphodiesterase (PDE4). scirp.org PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. researchgate.net A series of pyrido-[2,3-d]pyridazinones were identified as promising drug candidates for treating asthma and inflammation due to their selective PDE4 inhibition. scirp.org In separate studies, other heterocyclic-fused pyridazinones, including a pyrido[2,3-d]pyridazinone derivative, were synthesized and shown to have a favorable balance of potency and selectivity for PDE4. scirp.org

Aldose Reductase Inhibitory Properties

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. Its inhibition is a therapeutic strategy to prevent or mitigate long-term diabetic complications. Several potent aldose reductase inhibitors have been developed based on the this compound scaffold. nih.gov These compounds typically feature an acetic acid moiety, which is a common structural element in many aldose reductase inhibitors. nih.gov One such derivative, [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid , demonstrated particularly high potency. nih.gov

CompoundTarget EnzymeIC50 (nM)
[6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (70)Aldose Reductase2.1 nih.gov

Dihydrofolate Reductase (DHFR) Modulation

Dihydrofolate reductase is a crucial enzyme for the synthesis of nucleic acids and amino acids. While the related pyrido[2,3-d]pyrimidine (B1209978) scaffold is a well-established framework for DHFR inhibitors, specific research detailing the modulatory effects of pyrido[2,3-d]pyridazine derivatives on DHFR was not identified in the reviewed literature. nih.govnih.govmdpi.comiucr.org

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition

ENPP1 is an enzyme that hydrolyzes extracellular ATP and has been implicated in cancer immunotherapy through its regulation of the STING pathway. nih.govresearchgate.net Current research on small molecule inhibitors of ENPP1 based on related heterocyclic systems has focused on the pyrido[2,3-d]pyrimidine (B1678525) scaffold. nih.govresearchgate.netresearchgate.net However, specific data on the inhibitory activity of pyrido[2,3-d]pyridazine derivatives against ENPP1 are not available in the reviewed scientific reports.

Receptor Ligand and Modulator Activities

Derivatives of the pyrido[2,3-d]pyridazine core have been shown to interact with several important receptor systems, exhibiting activities as receptor ligands and modulators.

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Binding Profile (α2, α3, α5 Subunit Selectivity)

Certain pyrido[2,3-d]pyridazine derivatives have been identified as selective ligands for GABAA receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. scirp.org These receptors are pentameric structures composed of various subunits, with the α subunit being a key determinant of their pharmacological properties. nih.govnih.gov Specifically, derivatives have been developed that show selectivity for the α2, α3, and/or α5 subunits of the human GABAA receptor. scirp.org

One notable derivative, compound 10, demonstrated a Ki value of 100 nM for the displacement of [3H]-flumazenil from the α2, α3, and/or α5 subunits. scirp.org Another derivative, compound 11, showed a Ki value of less than 100 nM for the same subunits. scirp.org Further development led to 2,3,8-trisubstituted pyrido[2,3-d]pyridazine derivatives, such as compounds 10 and 12, which are high-affinity ligands for the GABAA receptor benzodiazepine (B76468) binding site. scirp.org This selectivity suggests potential applications in treating central nervous system disorders such as anxiety and schizophrenia. scirp.org

Table 1: GABAA Receptor Binding Affinity of Selected Pyrido[2,3-d]pyridazine Derivatives

Compound Target Subunit(s) Binding Affinity (Ki)
Compound 10 α2 and/or α3 and/or α5 100 nM scirp.org

Histamine (B1213489) H1 Receptor Antagonism

Pyrido[3,4-d]pyridazine (B3350088) derivatives have been investigated as histamine H1 receptor antagonists. scirp.orggoogle.comthieme-connect.de One such derivative, compound 13a, was identified as a potent H1 receptor antagonist with a longer duration of action compared to the established drug, Azelastine. scirp.org A series of N1-(substituted)aryl-5,7-dimethyl-2-(substituted)pyrido(2,3-d)-pyrimidin-4(3H)-ones were designed and synthesized based on the pharmacophoric requirements for H1-receptor antagonists. nih.gov These compounds exhibited potent in vitro activity, with pA2 values ranging from 7.30 to 9.75, comparable to the standard drug cetirizine (B192768) (pA2 value of 9.40). nih.gov

Antagonism of Human Smoothened in Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its inappropriate activation is implicated in certain cancers. scirp.orgscirp.org The Smoothened (SMO) receptor is a key component of this pathway. thieme-connect.de Certain pyrido[2,3-d]pyridazine derivatives have been developed as antagonists of human Smoothened. scirp.orgthieme-connect.descirp.org These compounds have demonstrated the ability to inhibit the Hh pathway with IC50 values of less than 1 μM. scirp.orgthieme-connect.descirp.org This antagonistic activity highlights their potential for the treatment of tumors driven by aberrant Hedgehog signaling. scirp.orgscirp.org

Ephrin Receptor (EPH) Family Inhibition

While direct evidence for Ephrin receptor inhibition by this compound itself is limited in the provided search results, the broader class of pyridine-containing heterocyclic compounds, to which it belongs, has been extensively studied for kinase inhibition, a mechanism relevant to Ephrin receptors. Protein kinases, including the Ephrin receptor family, are involved in crucial cellular signaling processes like cell growth, differentiation, and migration. nih.gov Their overexpression is linked to various cancers. nih.gov The general principle of kinase inhibition by small molecules often involves planar heterocyclic scaffolds that can interact with the ATP-binding site of the kinase. scirp.orgscirp.org This provides a rationale for exploring pyrido[2,3-d]pyridazinone derivatives as potential Ephrin receptor inhibitors, although specific studies are needed to confirm this activity.

Broad-Spectrum Preclinical Biological Evaluation (Mechanism-Oriented)

Anticancer and Anti-Proliferative Effects (e.g., Apoptosis Induction, Cell Migration Inhibition in vitro)

Derivatives of the pyrido[2,3-d]pyridazine and related pyrido[2,3-d]pyrimidine cores have demonstrated significant anticancer and anti-proliferative activities in preclinical studies. scirp.orgnih.govsemanticscholar.orgnih.govnih.govarabjchem.orggoogle.com These effects are often mediated through the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. nih.govnih.govgoogle.com

For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Compound 8a from this series showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and a mutant form (EGFRT790M), with IC50 values of 0.099 and 0.123 µM, respectively. nih.govnih.gov This compound also induced apoptosis in PC-3 prostate cancer cells, leading to a 5.3-fold increase in caspase-3 levels, and arrested the cell cycle in the pre-G1 phase. nih.govnih.gov

Other derivatives, such as compounds 8a, 8b, and 8d, exhibited potent cytotoxic activity against the A-549 lung cancer cell line, with IC50 values of 16.2, 16, and 7.23 μM, respectively. nih.gov Notably, compound 8d's activity was comparable to the standard drug erlotinib. nih.gov In the PC-3 prostate cancer cell line, compounds 8a and 8d were approximately twice as potent as erlotinib. nih.govsemanticscholar.org

Furthermore, some pyrido[2,3-d]pyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. scirp.orgscirp.orggoogle.com The inhibition of these kinases can halt uncontrolled cell proliferation, a hallmark of cancer. scirp.orgscirp.org

Table 2: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
8a PC-3 7.98 semanticscholar.org EGFRWT/EGFRT790M inhibition, Apoptosis induction nih.govnih.gov
8a A-549 16.2 nih.gov EGFRWT/EGFRT790M inhibition nih.gov
8b A-549 16 nih.gov Cytotoxicity nih.gov
8d A-549 7.23 nih.gov Cytotoxicity nih.gov
8d PC-3 7.12 semanticscholar.org Cytotoxicity semanticscholar.org

| 9a | PC-3 | 9.26 semanticscholar.org | Cytotoxicity semanticscholar.org |

The anti-proliferative effects of these compounds are not limited to a single mechanism. Some derivatives have been designed as conformationally constrained analogues of combretastatin (B1194345) A-4, a potent anti-tubulin agent. nih.gov Although the specific pyridazinone analogues synthesized in one study showed limited activity, this approach highlights the versatility of the scaffold in designing drugs with different mechanisms of action. nih.gov

In another study, a series of pyrido[2,3-d] scirp.orgnih.govsemanticscholar.orgtriazolo[4,3-a]pyrimidines and other pyrido-pyrimidine derivatives were synthesized and tested for their antiproliferative activities against HCT-116 and MCF-7 cancer cell lines. nih.gov Compounds 2, 3, 7, and 8 from this series displayed very strong inhibitory activity against both cell lines, comparable to the standard drug doxorubicin. nih.gov

The development of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as inhibitors of Checkpoint kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway, has also shown promise. nih.gov Compound 11 from this series exhibited potent CHK1 inhibition with an IC50 of 0.55 nM and demonstrated anti-proliferative effects in MV-4-11 cells and a synergistic effect with gemcitabine (B846) in HT-29 cells. nih.gov

Anti-Inflammatory Actions (e.g., Modulation of Inflammatory Mediators in experimental models)

Derivatives of this compound have shown notable anti-inflammatory properties. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and assessed for their anti-inflammatory effects. nih.gov Among these, N-phenyl-substituted compounds exhibited greater anti-inflammatory activity than their unsubstituted counterparts. nih.gov Specifically, one derivative, compound 7c , was identified as a potent dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. nih.govresearchgate.net This dual inhibition suggests a mechanism of action similar to some nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory potential was evaluated using a croton oil-induced ear edema model, where compound 7c demonstrated a significant reduction in inflammation. nih.govresearchgate.net

In other studies, 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin (BSA) denaturation method. researchgate.netnih.gov This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation. Compounds 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one) and 5c (5-{(3-(dimethylamino)propyl)amino}pyrido[2,3-d]pyridazin-8(7H)-one) demonstrated excellent activity, inhibiting heat-induced BSA denaturation by 88.77% and 89.33%, respectively. researchgate.netnih.gov Other derivatives also showed good to moderate activity in this assay. researchgate.netnih.gov Furthermore, some pyrido[2,3-d]- and pyrido[3,4-d]pyridazine derivatives have been identified as inhibitors of p38 kinase, a key regulator of pro-inflammatory cytokine production, indicating their potential in treating inflammatory conditions like rheumatoid arthritis. scirp.orgresearchgate.net

CompoundAnti-inflammatory ActivityModel/AssayReference
7c Potent dual COX-1/COX-2 inhibitor; 82% inhibition of ear edemaCroton oil-induced ear edema nih.govresearchgate.net
5b 88.77% inhibition of BSA denaturationBSA denaturation method researchgate.netnih.gov
5c 89.33% inhibition of BSA denaturationBSA denaturation method researchgate.netnih.gov
1a, 1b, 2 Potent in treatment of P38-kinase mediated diseasesp38 Kinase inhibition scirp.orgresearchgate.net

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular, Antiviral)

The broader class of pyridazine and pyridazinone derivatives has been recognized for its wide spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antiviral properties. sarpublication.commdpi.comnih.gov While extensive research on the specific this compound core is somewhat limited, studies on closely related structures and the general pyridazine family provide valuable insights.

Antibacterial and Antifungal Activity: Research on pyrido[2,3-d]pyrimidine derivatives, which are structurally analogous, has demonstrated significant antibacterial and antifungal effects. researchgate.netresearchgate.netnih.govnih.govd-nb.info For instance, certain arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones have shown promising antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.gov Some of these compounds exhibited inhibitory effects comparable to the standard drug ampicillin. nih.gov Specifically, derivatives with electron-withdrawing groups on the arylazo moiety showed enhanced antibacterial activity. nih.gov In a study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, several compounds displayed good antifungal activity against various fungal species. nih.gov

Antitubercular Activity: The potential of pyridazine derivatives against Mycobacterium tuberculosis has been noted. A study from 1967 by Kakimoto reported that some derivatives of pyrido[2,3-d]pyridazine possess potent activity against tubercle bacilli. scirp.orgresearchgate.net More recent research on 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives showed that while they possessed moderate to good anticonvulsant activity, their antitubercular activity was less pronounced, with one compound showing a minimum inhibitory concentration (MIC) of 12.5 μg/ml.

Antiviral Activity: The antiviral potential of pyridazine-containing compounds has also been explored. A study on new pyridazine derivatives demonstrated that some compounds exhibited effects against the Hepatitis A virus (HAV). mdpi.com Research into pyrido[2,3-d]pyrimidine derivatives has also shown antiviral activity against the herpes simplex virus (HSV). nih.gov

Compound Class/DerivativeAntimicrobial ActivityTarget Organism/ModelReference
Arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-onesAntibacterial, AntifungalS. aureus, B. cereus, E. coli, S. typhi, C. albicans nih.gov
Pyrido[2,3-d]pyridazine derivativesAntitubercularMycobacterium tuberculosis scirp.orgresearchgate.net
5-Chloro-6-phenylpyridazin-3(2H)-one derivativesAntifungalG. zeae, F. oxysporum, C. mandshurica nih.gov
6-Aryl-4,5-dihydropyridazin-3(2H)-one derivativeAntitubercular (MIC: 12.5 μg/ml)Mycobacterium tuberculosis
Pyridazine derivativesAntiviralHepatitis A Virus (HAV) mdpi.com
Pyrido[2,3-d]pyrimidine derivativesAntiviralHerpes Simplex Virus (HSV) nih.gov

Antidiabetic Potentials

Certain derivatives of this compound have been investigated for their potential in managing diabetic complications. A key area of this research has been the inhibition of the aldose reductase enzyme. Aldose reductase is implicated in the development of long-term diabetic complications such as neuropathy and cataract formation.

In a notable study, a series of pyrido[2,3-d]pyridazin-5-yl)acetic acid derivatives were synthesized and evaluated for their ability to inhibit aldose reductase. scirp.org One of the synthesized ester derivatives, compound 16b , demonstrated potent aldose reductase inhibitory activity. scirp.org This finding highlights the potential of the pyrido[2,3-d]pyridazine scaffold in the development of new therapeutic agents for diabetes. The broader class of pyridazine derivatives has also been generally cited for its antidiabetic properties. sarpublication.comd-nb.info

CompoundAntidiabetic ActivityMechanism of ActionReference
16b (a pyrido[2,3-d]pyridazin-5-yl)acetic acid ester)Potent aldose reductase inhibitory activityInhibition of aldose reductase scirp.org

Anticonvulsant Activity in Experimental Seizure Models

The anticonvulsant properties of this compound derivatives have been a significant area of investigation. A series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives were synthesized and evaluated for their anticonvulsant activity using two standard experimental models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (PTZ) test. researchgate.netnih.gov

In the MES model, which is used to identify compounds effective against generalized tonic-clonic seizures, compounds 5a (5-(4-methylpiperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one) and 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido(2,3-d)pyridazin-8(7H)-one) showed excellent activity, providing 100% inhibition of the hind limb tonic extensor (HLTE) phase. researchgate.netnih.gov Other derivatives also exhibited significant inhibition in this model. researchgate.netnih.gov

In the PTZ model, which is used to screen for drugs effective against absence seizures, compound 5g (5-(benzylamino)pyrido(2,3-d)pyridazin-8(7H)-one) demonstrated excellent activity with 72.2% inhibition of convulsions. researchgate.netnih.gov Compound 5a also showed good activity with 57.4% inhibition. researchgate.netnih.gov Further studies on novel pyrido[2,3-d]pyridazines have corroborated these findings, with one compound showing 87% protection from mortality in the PTZ test. tandfonline.com

CompoundAnticonvulsant Activity (% Inhibition)Experimental ModelReference
5a 100% (HLTE)MES researchgate.netnih.gov
5b 100% (HLTE)MES researchgate.netnih.gov
5g 72.2%PTZ researchgate.netnih.gov
5a 57.4%PTZ researchgate.netnih.gov
Novel pyrido[2,3-d]pyridazine87% protection from mortalityPTZ tandfonline.com

Antihypertensive Activity

The pyridazine and pyridazinone nucleus is generally recognized for its association with antihypertensive properties. sarpublication.comd-nb.infoeurjchem.com However, specific and extensive studies on the antihypertensive effects of the this compound core are not widely reported in recent literature.

Research on the broader class of pyridazinones has shown that certain derivatives possess the ability to lower blood pressure. For instance, 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives have been noted for their antihypertensive activity in animal models. ijcrt.org Conversely, a study on a 7-cyano derivative of a related pyridazinone structure found it to be devoid of antihypertensive activity. sarpublication.com

While the general class of pyridazines shows promise, more focused research is needed to specifically elucidate the antihypertensive potential of this compound derivatives.

Analgesic Efficacy in Nociception Models

A number of pyridazinone derivatives have been evaluated for their analgesic (pain-relieving) properties in various nociception models. mdpi.comijcrt.orgnih.gov The structural features of these compounds appear to play a crucial role in their analgesic and anti-inflammatory actions.

For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related propanamides were synthesized and tested for their analgesic and anti-inflammatory activities. ijcrt.org Most of these compounds were found to be more potent than aspirin (B1665792) in a p-benzoquinone-induced writhing test, a common model for assessing peripheral analgesia. ijcrt.org One compound, in particular, was highlighted for its potent analgesic and anti-inflammatory effects without the ulcerogenic side effects commonly associated with NSAIDs. ijcrt.org

Another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives also reported potent analgesic activity, with some compounds being more effective than aspirin. mdpi.com These findings suggest that the pyridazinone scaffold is a promising template for the development of new analgesic agents.

Compound Class/DerivativeAnalgesic ActivityExperimental ModelReference
2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides/propanamidesMore potent than aspirinp-Benzoquinone-induced writhing test ijcrt.org
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazonesMore potent than aspirinNot specified mdpi.com

Antioxidant Properties

Derivatives of pyridazine and related heterocyclic systems have demonstrated notable antioxidant activity in various in vitro assays. Antioxidants are crucial for combating oxidative stress, which is implicated in numerous disease states.

Studies on 2H-pyridazine-3-one and 6-chloropyridazine analogues revealed strong inhibitory effects on superoxide (B77818) anion formation, with most compounds showing between 84% and 99% inhibition at a concentration of 10⁻³ M. mdpi.com These compounds also exhibited effects on lipid peroxidation comparable to α-tocopherol, a well-known antioxidant. mdpi.com

Research on pyrido[2,3-d]pyrimidine derivatives has also identified compounds with significant antioxidant potential. nih.gov In one study, several derivatives exhibited excellent antioxidant activity, highlighting the capacity of this heterocyclic system to scavenge free radicals. nih.gov Another study on 3(2H)-one pyridazinone derivatives confirmed their potent antioxidant activity at a concentration of 50μg/ml in DPPH radical scavenging and hydrogen peroxide scavenging assays. eurjchem.com

Compound Class/DerivativeAntioxidant ActivityAssayReference
2H-pyridazine-3-one and 6-chloropyridazine analogues84% - 99% inhibition of superoxide anionSuperoxide radical scavenging mdpi.com
Pyrido[2,3-d]pyrimidine derivativesExcellent antioxidant activityNot specified nih.gov
3(2H)-one pyridazinone derivativesPotent antioxidant activityDPPH radical scavenging, Hydrogen peroxide scavenging eurjchem.com

Pathway-Specific Biological Modulation

Research into pyrido[2,3-d]pyridazine derivatives has revealed their capacity to specifically modulate critical biological pathways involved in inflammation, immune response, and cell proliferation. These activities are central to their potential as therapeutic agents.

Inflammation is a complex biological response involving the release of various mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov Excessive production of these cytokines can lead to chronic inflammatory diseases. nih.gov Pyrido[2,3-d]pyridazine derivatives have been identified as potent inhibitors of pathways that lead to TNF-α production.

Certain pyridopyridazine (B8481360) derivatives act as inhibitors of p38 kinase, an enzyme involved in regulating the production of inflammatory cytokines. scirp.orgscirp.org By inhibiting p38 kinase, these compounds can effectively treat inflammation-related conditions. scirp.orgscirp.org In one study, a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory properties. The most potent compound from this series, Compound 7c , demonstrated significant anti-inflammatory effects by acting as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are also involved in the inflammatory cascade. nih.gov

Furthermore, hybrid molecules combining pyrazole (B372694) and pyridazine scaffolds have been investigated for their anti-inflammatory potential. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a model for inflammation, pretreatment with the pyrazole-pyridazine hybrid Compound 6f significantly reduced the production of TNF-α by 70%. This effect was comparable to the established anti-inflammatory drug celecoxib. nih.gov

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by Pyridazine Derivatives

Compound Derivative Class Target/Assay Key Finding Reference
Compound 7c Pyrido[2,3-d]pyridazine-2,8-dione COX-1/COX-2 Inhibition Showed potent dual inhibitory activity, indicating anti-inflammatory potential. nih.gov

| Compound 6f | Pyrazole-pyridazine Hybrid | TNF-α production in LPS-induced RAW264.7 macrophages | Decreased TNF-α production by 70%. | nih.gov |

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that senses cytosolic nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines. researchgate.nettandfonline.comgoogle.com Activation of the STING pathway is a promising strategy for cancer immunotherapy, as it can promote an anti-tumor immune response. researchgate.netgoogle.com

Derivatives of the related 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold have been identified as novel inhibitors of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). researchgate.net The ENPP1 enzyme negatively regulates the STING pathway by hydrolyzing its natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). researchgate.net By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, thus enhancing the activation of the STING pathway and promoting an anti-cancer immune response. researchgate.net This mechanism highlights an indirect method by which pyridopyrimidine derivatives can stimulate this crucial immune-modulating pathway. The development of small-molecule immunomodulators that target the STING pathway is an active area of cancer therapy research. researchgate.net

Table 2: Pyrido[2,3-d]pyrimidine Derivatives in STING Pathway Modulation

Derivative Class Target Enzyme Mechanism of Action Biological Outcome Reference

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of this cycle is a hallmark of cancer. google.com Pyrido[2,3-d]pyridazine and its chemical relatives, pyrido[2,3-d]pyrimidines, have been extensively studied as inhibitors of key cell cycle regulators, particularly cyclin-dependent kinases (CDKs). google.comnih.gov

CDKs are a family of protein kinases that are essential for the progression of the cell cycle. google.com Overactivity of CDKs is frequently observed in human tumors. google.com Several pyrido[2,3-d]pyrimidine derivatives function as potent inhibitors of CDKs, thereby halting uncontrolled cell proliferation. nih.gov For instance, Palbociclib , a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, is an FDA-approved drug that specifically inhibits CDK4 and CDK6, leading to cell cycle arrest and is used in the treatment of certain types of breast cancer. nih.gov

Other research has focused on different substitution patterns of the core scaffold. A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anti-cancer activity. nih.govCompound 8a from this series was found to be a highly potent inhibitor of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR), a protein that can drive cell proliferation. This compound induced apoptosis and arrested the cell cycle in the pre-G1 phase in prostate cancer (PC-3) cells. nih.gov Similarly, another compound, Compound VII , arrested the cell cycle at the G2/M phase in several cancer cell lines. nih.gov

Furthermore, certain platinum complexes incorporating a pyridazine-containing scaffold have been shown to induce cell cycle arrest in the S or G2/M phases in HCT-116 colon cancer cells. researchgate.net

Table 3: Modulation of Cell Cycle by Pyrido[2,3-d]pyridazine/pyrimidine Derivatives

Compound Derivative Class Mechanism of Action Effect on Cell Cycle Reference
Palbociclib Pyrido[2,3-d]pyrimidin-7(8H)-one CDK4/CDK6 Inhibition Interferes with cell cycle progression. nih.gov
Compound 8a Pyrido[2,3-d]pyrimidin-4(3H)-one EGFR Inhibition Arrests cell cycle at pre-G1 phase. nih.gov
Compound VII Pyrimidine-5-carbonitrile EGFR Inhibition Arrests cell cycle at G2/M phase. nih.gov

| Platinum Complexes | Pyridazine-containing scaffold | Covalent binding to DNA | Blocks cell cycle progression in S or G2/M phases. | researchgate.net |

Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyridazin 5 6h One Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of pyrido[2,3-d]pyridazin-5(6H)-one derivatives can be significantly altered by the introduction of different substituents at various positions on the heterocyclic rings.

Role of Substituents at Pyridazine (B1198779) Ring Positions (e.g., N-substitution, C-substitution)

Modifications to the pyridazine ring of the this compound scaffold have been shown to be crucial for biological activity. For instance, in a series of compounds designed as FER tyrosine kinase inhibitors, substitutions at the C-2, C-3, and C-6 positions were explored. nih.gov It was found that removal of a phenyl group from the 2-position, replacement of an aniline (B41778) with a benzyl (B1604629) moiety, or removal of a carbamoyl (B1232498) group at the 3-position led to a significant loss of activity. nih.gov Furthermore, methylation of the carbamoyl amine at the 3-position also resulted in decreased activity. nih.gov

For the 6-position, studies clearly indicated that a cis-cyclohexyl diamine was the optimal substituent for potent FER inhibitory activity. nih.gov The terminal amine nitrogen and the hydrogens on it within the cyclohexyl diamine moiety were deemed necessary for activity. nih.gov In another study focusing on anti-inflammatory agents, the nature of the substituent at the N-7 position of pyrido[2,3-d]pyridazine-2,8-diones influenced their activity, with different R² groups being evaluated. nih.gov

The following table summarizes the impact of substitutions at various positions on the pyridazine ring on FER inhibitory activity:

CompoundModificationFER IC50 (nM)
5 Removal of the phenyl group from the 2-position>1000
6 Replacement of aniline with a benzyl moiety at the 3-position>1000
7 Removal of the carbamoyl group at the 3-position>1000
8 Methylation of the carbamoyl amine at the 3-position>1000
10 cis-cyclohexyl diamine at the 6-position57

Data sourced from a study on FER tyrosine kinase inhibitors. nih.gov

Influence of Substituents on the Fused Pyridine (B92270) Ring

Substituents on the fused pyridine ring also play a significant role in modulating the biological activity of this compound derivatives. In the context of FER tyrosine kinase inhibitors, investigation into substitutions at the C-5 position of the pyridine scaffold revealed that replacing hydrogen with a chlorine (Cl) or a nitrile (CN) group enhanced inhibitory activity. nih.gov Specifically, a nitrile group at this position resulted in potent activity. nih.gov

Conversely, introducing a phenyl group at the C-5 position led to a slight decrease in activity compared to the unsubstituted parent compound. nih.gov A separate study on pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as USP1 inhibitors also highlighted the importance of substituents on the pyridine ring for potent inhibition.

The table below illustrates the effect of C-5 position substituents on the pyridine scaffold on FER inhibitory activity:

CompoundR (Substituent at C-5)FER IC50 (nM)
1 H480
2 Cl25
3 Ph510
4 CN2.6

Data from a preliminary SAR study on FER inhibitors. nih.gov

Effects of Halogenation on Bioactivity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. nih.gov In the case of this compound derivatives, the introduction of halogen atoms can have varied effects. For example, the substitution of a hydrogen with a chlorine atom at the C-5 position of the pyridine ring was found to enhance FER inhibitory activity. nih.gov This suggests that the electron-withdrawing nature and steric properties of the halogen are favorable for binding to the target enzyme. yorku.ca

Molecular Recognition and Binding Determinants

Understanding how these molecules interact with their biological targets at a molecular level is crucial for rational drug design. This involves identifying key pharmacophoric features and analyzing the specific interactions that govern binding.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For a series of pyridopyridazin-6-ones acting as p38-α MAPK inhibitors, a five-point pharmacophore model (AAAHR) was generated. dovepress.com This model consists of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). dovepress.com The study suggested that a hydrogen bond acceptor group is crucial in one of the rings (C ring), while an electron-withdrawing or hydrophobic group is necessary in another (A ring). dovepress.com

For FER inhibitors based on the pyrido-pyridazinone scaffold, key interactions were identified through docking studies. nih.gov The amine of the 3-carbamoyl group was found to form a hydrogen bond with the backbone carbonyl oxygen of a specific amino acid (E637) in the FES hinge region. nih.gov Additionally, the oxygen atom of the 3-carbamoyl group forms both inter- and intramolecular hydrogen bonds. nih.gov These interactions were confirmed to be critical for binding, as the removal of the 3-carbamoyl group resulted in a loss of inhibitory activity. nih.gov

Analysis of Hydrophobic and Hydrogen Bonding Interactions in Active Sites

The binding of this compound derivatives to their target active sites is often governed by a combination of hydrophobic interactions and hydrogen bonds. In the case of FER inhibitors, the 3-, 5-, and 6-position substituent groups of the pyridine scaffold are involved in hydrogen bonding with the FES proto-oncogene. nih.gov The amine of the 3-carbamoyl group forms a hydrogen bond with the backbone carbonyl oxygen of E637, while the oxygen of the same group interacts with the backbone nitrogen of V639. nih.gov

Docking simulations of phthalazinone derivatives, which share a similar pyridazine-containing core, with the PARP-1 active site have also highlighted the importance of hydrogen bonding. researchgate.net These simulations revealed hydrogen bonds between the carbonyl oxygen of the phthalazinone and a serine residue (Ser904), as well as between the N-H of a linker and an aspartate residue (Asp766). researchgate.net Additionally, π-π stacking interactions between the phthalazine (B143731) moiety and tyrosine residues (Tyr907/Tyr896) were observed, indicating the contribution of hydrophobic interactions to binding. researchgate.net

Rational Design Principles for Potency and Selectivity

The rational design of this compound derivatives is a cornerstone of medicinal chemistry, aiming to optimize their therapeutic efficacy by enhancing potency and selectivity. This involves a deep understanding of the interactions between the ligand and its biological target(s) at a molecular level. By modifying the core scaffold and its substituents, chemists can fine-tune the pharmacological profile of these compounds to achieve desired effects, such as inhibiting multiple targets simultaneously or selectively targeting specific enzyme isoforms.

Design Considerations for Dual-Target Inhibition

The development of dual-target inhibitors is an emerging strategy to address complex diseases, such as cancer and inflammation, by modulating multiple pathological pathways with a single chemical entity. The pyrido[2,3-d]pyridazine (B3350097) scaffold has proven to be a versatile platform for this approach.

A key principle in designing dual inhibitors is the incorporation of pharmacophoric features recognized by both targets. This can be achieved by fusing or linking different pharmacophores or by designing a single molecule that can adapt its conformation to fit into the binding sites of two distinct proteins.

One notable example involves the development of dual inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT) and Indoleamine 2,3-dioxygenase (IDO). Another successful strategy focused on the dual inhibition of cyclooxygenase (COX) enzymes. Researchers transformed a highly selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor by effecting a ring closure to create a pyrido[2,3-d]pyridazine-2,8-dione scaffold. nih.gov Molecular docking studies revealed the structural features that enabled this dual inhibitory activity. nih.gov This transformation highlights how modifying the bicyclic fused scaffold can significantly alter the selectivity profile, providing a model for converting selective inhibitors into dual-acting agents. nih.gov

Detailed findings on a representative dual COX inhibitor are presented below:

CompoundTarget(s)Key Structural FeatureActivity
7c COX-1 / COX-2N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dioneShowed similar inhibitory activities against COX-1 and COX-2 isoenzymes and significant in vivo anti-inflammatory effect (82% ear edema inhibition). nih.gov

Strategies for Isoform Selectivity (e.g., COX, p38, EGFR mutants)

Achieving selectivity for specific isoforms of an enzyme is critical for minimizing off-target effects and enhancing the therapeutic window of a drug. The pyrido[2,3-d]pyridazinone core has been successfully modified to generate derivatives with high selectivity for various enzyme isoforms, including those of COX, p38 kinase, and EGFR.

Cyclooxygenase (COX) Selectivity: The two main isoforms of cyclooxygenase, COX-1 and COX-2, present a classic target for selective inhibition. While non-selective NSAIDs inhibit both, leading to gastrointestinal side effects from COX-1 inhibition, selective COX-2 inhibitors can provide anti-inflammatory benefits with a better safety profile. mdpi.com The pyrido[2,3-d]pyridazine scaffold has been instrumental in developing compounds with varying COX selectivity. For instance, the annulation of a 2-pyridone pattern to create the pyrido[2,3-d]pyridazine-2,8-dione system led to compound 7c , a dual COX-1/COX-2 inhibitor. nih.gov This was a significant shift from its precursor, a selective COX-2 inhibitor. nih.gov The key to this change in selectivity was the structural alteration from the monocyclic 2-pyridone to the bicyclic pyrido[2,3-d]pyridazine system. nih.gov Specifically, the presence of a carboxylic acid group on the R1 substituent and an N-phenyl substitution were found to be important for the potent anti-inflammatory activity observed. nih.gov

CompoundSelectivityR¹ SubstituentR² SubstituentKey Finding
I (precursor)Selective COX-2-R = Cl or NO₂A 3,5,6-trisubstituted 2-pyridone derivative identified as a selective COX-2 inhibitor. nih.gov
7c Dual COX-1/COX-2Carboxylic acidPhenylRing closure of precursor I transformed it into a dual inhibitor, serving as a model for determining COX-2 selectivity. nih.gov

p38 Kinase Selectivity: The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses, making them attractive targets for diseases like rheumatoid arthritis. scirp.org Pyrido[2,3-d]pyridazine-2(1H)-one derivatives have been patented as potent agents for treating p38-kinase mediated diseases. scirp.org The design strategy focuses on substituents that can exploit differences in the ATP-binding pocket of p38 isoforms to achieve selectivity.

EGFR Mutant Selectivity: In oncology, a major challenge is acquired resistance to cancer therapies. For non-small cell lung cancer (NSCLC), the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to first-generation tyrosine kinase inhibitors. Structure-guided optimization of the related pyrido[2,3-d]pyrimidin-7-one scaffold has led to potent and selective inhibitors of the drug-resistant EGFRL858R/T790M mutant. One promising compound, 9s , potently inhibited the EGFRL858R/T790M kinase and the proliferation of H1975 cancer cells expressing this mutant. The design principles involve tailoring substituents to fit into the mutated kinase domain while having a lower affinity for the wild-type (WT) EGFR, thereby reducing toxicity to healthy cells. Compound 9s was shown to dose-dependently reduce the phosphorylation of EGFR and downstream signaling pathways in the mutant cell line, highlighting its targeted mechanism of action.

CompoundTarget SelectivityIC₅₀ (Kinase Assay)IC₅₀ (H1975 Cell Proliferation)
9s EGFRL858R/T790M2.0 nM40 nM

Advanced Characterization and Computational Investigations

Spectroscopic and Spectrometric Techniques for Structural Elucidation

A suite of spectroscopic and spectrometric methods is employed to confirm the identity and purity of newly synthesized pyrido[2,3-d]pyridazin-5(6H)-one compounds. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the successful synthesis and substitution patterns of the heterocyclic core.

In ¹H-NMR spectra of this compound derivatives, the proton of the NH group in the pyridazine (B1198779) ring typically appears as a singlet in the downfield region, often between δ 11.70 and 13.09 ppm. jocpr.comresearchgate.net The aromatic protons on the pyrido[2,3-d]pyridazine (B3350097) core exhibit characteristic chemical shifts and coupling patterns. For instance, in some derivatives, the aromatic protons appear as multiplets and doublets in the range of δ 7.85-9.23 ppm. researchgate.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring is a key indicator and typically resonates around δ 158-159 ppm. jocpr.comresearchgate.net Other carbon atoms within the fused ring system, such as C-5, C-2, C-9, C-4, C-3, and C-10, show distinct signals that can be assigned based on their chemical environment and through comparison with computational predictions. jocpr.com For example, in one derivative, the chemical shifts were assigned as follows: δ 154.10 (C-8), 158.9 (C-5), 148.3 (C-2), 142.86 (C-9), 135.1 (C-4), 126.2 (C-3), and 125.0 (C-10). jocpr.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

Compound/Derivative Solvent ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm)
5-Chloropyrido[2,3-d]pyridazin-8(7H)-oneDMSO13.08 (s, 1H, NH), 9.20 (m, 1H), 8.61 (q, 1H), 8.40 (q, 1H) jocpr.com158.9 (C-5), 154.10 (C-8), 148.3 (C-2), 142.86 (C-9), 135.1 (C-4), 126.2 (C-3), 125.0 (C-10) jocpr.com
5-(piperidin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-oneDMSO12.17 (s, 1H, NH), 9.11 (d, 1H), 8.58 (t, 1H), 7.83 (q, 1H), 3.38 (q, 5H), 2.72 (m, 2H), 1.68 (d, 5H) jocpr.com158.8 (C=O), 154.0 (C-5), 149.3 (C-2), 143.1 (C-9), 135.0 (C-4), 125.9 (C-3), 124.9 (C-10), 50.4 (piperidine C-2, C-6), 25.33 (piperidine C-3, C-5), 24.17 (piperidine C-4) jocpr.com
5-anilinopyrido[2,3-d]pyridazin-8(7H)-oneDMSO13.09 (s, 1H), 9.23 (m, 1H), 8.93 (s, 1H), 8.67 (q, 1H), 7.84-6.96 (m, 6H) researchgate.net158.8 (C=O), 154.8 (C-5), 148.3 (C-2), 142.9 (C-9), 136.2 (C-4), 126.9 (C-3), 122.1 (C-10) researchgate.net

This table is for illustrative purposes and specific chemical shifts can vary based on the substituent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the this compound scaffold. The most characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the pyridazinone ring, which typically appears in the range of 1600 to 1780 cm⁻¹. jocpr.com Another important feature is the N-H stretching vibration of the pyridazine ring, which is observed as a medium to sharp peak between 3070 and 3500 cm⁻¹. jocpr.com Aromatic C-H stretching vibrations are generally seen around 3000-3100 cm⁻¹, while aromatic C-N stretching can be found in the 1540-1680 cm⁻¹ region. jocpr.com For substituted derivatives, additional characteristic peaks will be present, such as the C-Cl stretching vibration observed between 660-890 cm⁻¹ in chlorinated analogs. jocpr.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. It also provides valuable information about the fragmentation patterns of these molecules, which can aid in structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to confirm the mass of synthesized compounds. jocpr.com For example, the mass spectrum of 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one showed a peak at m/z 182.0. jocpr.com Tandem mass spectrometry (MS/MS) studies on related fused nitrogen-containing ring systems have revealed characteristic fragmentation patterns, often involving cross-ring cleavages of the pyridazine or pyrimidine (B1678525) rings, which can be diagnostic for the presence of the N-substituted pyridazine ring. researchgate.net

X-ray Crystallographic Analysis for Absolute Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound derivatives, confirming bond lengths, bond angles, and the absolute configuration of stereocenters. For instance, the structures of certain rilyazine analogs, which are derivatives of pyrido[2,3-d]pyridazine, have been confirmed by X-ray crystallography. google.com In one study, the crystal structure of a related pyridazinone derivative revealed that the chlorophenyl and pyridazinone rings were nearly perpendicular to each other. nih.gov This technique is invaluable for unambiguously establishing the regiochemistry of substitution, as demonstrated in the synthesis of regioisomeric pairs of pyrido[2,3-d]pyridazinone derivatives. google.com The detailed structural data obtained from X-ray analysis is also crucial for validating computational models. acs.org

In Silico Modeling and Computational Chemistry

Computational methods are increasingly used to complement experimental studies, offering insights into the behavior of this compound derivatives at the molecular level and guiding the design of new compounds with enhanced biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding modes of this compound derivatives with their biological targets and to rationalize their structure-activity relationships. For example, molecular docking studies have been employed to investigate the interactions of pyrido[2,3-d]pyridazine derivatives with enzymes like COX-1 and COX-2, revealing the structural features responsible for their inhibitory activity. nih.gov In these simulations, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled to find the one with the most favorable binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the basis of binding affinity and selectivity. researchgate.netnih.gov This information can be used to design new derivatives with improved potency and target specificity.

Theoretical Studies on Electronic Properties and Molecular Descriptors

Computational chemistry provides powerful tools for investigating the electronic properties and molecular descriptors of heterocyclic systems like this compound. These theoretical studies are crucial for understanding the molecule's intrinsic characteristics, predicting its reactivity, and explaining its interactions with biological targets. The presence of multiple nitrogen atoms in the fused ring system significantly influences the electron distribution, making the molecule an interesting subject for computational analysis. nih.govnih.gov

Studies on aza-aromatic compounds, the class to which pyrido[2,3-d]pyridazines belong, indicate that the substitution of a carbon-hydrogen unit with an isoelectronic nitrogen atom tends to decrease the ring's electron density. This modification can lower the aromatic character and increase the electrophilic character of the molecule, which are key determinants of its chemical behavior. nih.govjocpr.com

While detailed theoretical studies on the parent this compound are limited in publicly accessible literature, extensive computational work, particularly molecular docking, has been performed on its derivatives to elucidate their potential as therapeutic agents. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme, predicting its binding orientation and affinity.

For instance, molecular docking studies have been conducted on a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives to evaluate their binding affinity towards receptors like the voltage-gated sodium channel and the N-methyl-D-aspartate (NMDA) receptor, which are implicated in conditions like epilepsy. jocpr.comjocpr.com In one such study, derivatives were screened virtually, with some compounds showing significant binding energy. For example, a derivative featuring a 4-methylpiperazin-1-yl substitution at the 5-position displayed a high binding energy of -9.4 kcal/mol with the voltage-gated sodium channel receptor (PDB ID: 6AGF). jocpr.com

Similarly, computational analyses have been performed on pyrido[2,3-d]pyridazine-2,8-dione derivatives to understand their interaction with cyclooxygenase (COX-1 and COX-2) isoenzymes. nih.govnih.gov These docking studies help to clarify the structural features responsible for the molecule's inhibitory activity, providing a rational basis for the design of new anti-inflammatory agents. nih.gov

The binding energies from these computational studies serve as critical molecular descriptors, quantifying the strength of the interaction between the compound and its target.

Table 1: Molecular Docking Data for Pyrido[2,3-d]pyridazine Derivatives

Compound Derivative Target Protein PDB Code Binding Energy (kcal/mol) Reference
5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one Voltage-gated sodium channel 6AGF -9.4 jocpr.com
Phenobarbitone (Reference) Voltage-gated sodium channel 6AGF -6.7 jocpr.comjocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of newly designed molecules, thereby optimizing the drug discovery process. nih.govactascientific.com

For the pyrido[2,3-d]pyridazine class, QSAR studies help identify the key structural, electronic, and physicochemical properties (molecular descriptors) that govern their therapeutic effects. Although specific QSAR models for the unsubstituted this compound are not widely published, the applicability of this approach is well-demonstrated by studies on closely related heterocyclic systems.

For example, a recent study developed a QSAR model for a series of novel pyridopyridine derivatives designed as FMS kinase inhibitors for anticancer applications. nih.govscilit.com The in-silico investigation aimed to understand the binding modes within the FMS kinase active site and create a predictive QSAR model for these new chemical motifs. nih.gov Such models typically use descriptors like electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters to build a regression model that can forecast the biological activity of untested analogues.

Furthermore, 3D-QSAR studies have been successfully applied to pyridazin-3-one derivatives, a core structural element of the target compound, to elucidate the molecular features necessary for potent inhibition of enzymes like phosphodiesterase-4 (PDE4). actascientific.com These models provide a three-dimensional map of the physicochemical fields around the molecules, indicating regions where steric bulk, positive or negative charges, or hydrophobic groups would enhance or diminish biological activity.

The general process for developing a QSAR model for a class of compounds like pyrido[2,3-d]pyridazines involves synthesizing a library of derivatives, evaluating their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Table 2: Conceptual Framework for a QSAR Study on Pyrido[2,3-d]pyridazine Derivatives

Step Description Examples of Methods/Descriptors Goal
1. Dataset Preparation A series of pyrido[2,3-d]pyridazine derivatives with measured biological activity (e.g., IC₅₀) is selected. Synthesis of analogues with varied substituents at different positions. To create a training and test set for model development.
2. Descriptor Calculation Various physicochemical and structural properties are calculated for each molecule. Electronic (HOMO/LUMO energies), Steric (Molar refractivity), Hydrophobic (LogP), Topological (Wiener index). To quantify the structural features of the molecules.
3. Model Development A statistical method is used to correlate the descriptors with biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.gov To generate a mathematical equation linking structure to activity.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Pyrido[2,3-d]pyridazin-5(6H)-one Derivatives

The versatility of the pyrido[2,3-d]pyridazinone core allows for extensive structural modifications to enhance therapeutic efficacy and selectivity. Future design strategies will likely focus on:

Target-Oriented Design: Leveraging computational modeling and a deeper understanding of biological targets, new derivatives can be rationally designed. For instance, the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives as CCR4 antagonists was based on known chemokine receptor inhibitors. nih.gov Similarly, computer-aided drug design identified a pyrido[2,3-d]pyrimidin-4(3H)-one derivative as a potent NEK6 inhibitor for potential anticancer therapy. febscongress.org

Structural Diversification: Introducing a variety of substituents at different positions of the pyridopyridazinone ring system can lead to novel compounds with improved pharmacological profiles. For example, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized through the annulation of a 2-pyridone pattern, resulting in a dual COX-1/COX-2 inhibitor with anti-inflammatory potential. rsc.orgnih.gov

Hybrid Molecules: Combining the pyrido[2,3-d]pyridazinone moiety with other pharmacologically active scaffolds is a promising approach to develop multifunctional drugs.

Recent synthetic efforts have focused on developing efficient and versatile methods to access these complex molecules. One-pot synthesis of pyrido[2,3-d]pyridazine-2,8-diones has been achieved with good to excellent yields. nih.gov The synthesis of amide-functionalized pyrido[2,3-d]pyrimidine derivatives has also been reported, with some compounds showing notable anticancer activity. researchgate.net

In-Depth Mechanistic Elucidation of Biological Pathways

While numerous pyrido[2,3-d]pyridazinone derivatives have shown promising biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact is crucial. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinases. researchgate.netnih.gov

Pathway Analysis: Elucidating the downstream signaling pathways modulated by these compounds will provide a clearer picture of their biological effects. The discovery of a pyrido[2,3-d]pyridazine-2,8-dione derivative as a dual COX-1/COX-2 inhibitor highlights the importance of understanding how these compounds interact with inflammatory pathways. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to correlate specific structural features with biological activity, guiding the design of more potent and selective molecules. biosynth.com

Exploration of Non-Therapeutic Applications

The unique chemical properties of the pyrido[2,3-d]pyridazinone scaffold suggest potential applications beyond therapeutics. Future investigations could explore its use in:

Chemiluminescence: The structural similarity of pyridopyridazinones to luminol, a well-known chemiluminescent compound, suggests their potential in developing new light-emitting systems for analytical and diagnostic applications.

Catalysis: The nitrogen-rich heterocyclic structure could be exploited for applications in catalysis, potentially as ligands for metal complexes or as organocatalysts.

Materials Science: Incorporation of the pyrido[2,3-d]pyridazinone moiety into polymers or other materials could lead to novel functional materials with unique optical or electronic properties.

While direct research on these specific non-therapeutic applications for this compound is still emerging, the foundational knowledge of its chemical synthesis and properties provides a strong basis for such explorations. oup.com

Integration of Advanced Technologies for Synthesis and Evaluation

The integration of modern technologies can significantly accelerate the discovery and development of new pyrido[2,3-d]pyridazinone-based agents. Key technological advancements to be leveraged include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify initial hits with desired biological activities. The identification of diaminopyrroloquinazoline as a PTP1B inhibitor through HTS led to the development of the pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) series. nih.gov

Computational Chemistry: Molecular modeling, docking studies, and free energy perturbation calculations can guide the rational design of new derivatives with improved affinity and pharmacokinetic properties. febscongress.org

Advanced Synthetic Methodologies: The use of microwave-assisted synthesis, flow chemistry, and novel catalytic systems can improve reaction efficiency, reduce reaction times, and facilitate the synthesis of complex molecules. nih.govoup.commdpi.com For example, a catalyst-free, one-pot, five-component reaction under ultrasonication has been developed for the synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. researchgate.net

Addressing Challenges in Synthetic Yield and Scalability

Despite advancements in synthetic methodologies, challenges related to yield and scalability for certain pyrido[2,3-d]pyridazinone derivatives remain. Future research should focus on:

Route Optimization: Developing more efficient and cost-effective synthetic routes is crucial for the large-scale production of promising drug candidates. chemrxiv.org

Green Chemistry Approaches: Implementing principles of green chemistry, such as using less hazardous reagents and solvents and improving atom economy, will be important for sustainable manufacturing processes.

Addressing these challenges will be critical for translating promising laboratory-scale findings into viable therapeutic agents and other practical applications.

Q & A

Q. What are the established synthetic routes for Pyrido[2,3-D]pyridazin-5(6H)-one and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization and functionalization of precursor pyrimidines or pyridazines. For example:

  • Selective Cyclization : Heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with MeONa in BuOH under reflux yields pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group. Substitution of the SMe group with NHBn is achieved via oxidation using m-chloroperbenzoic acid, followed by BnNH₂ treatment .
  • Bromination : Reaction of 8-(bromomethyl)this compound with Br₂ in acetic acid/KOAc at 80°C introduces bromine at position 5, albeit with moderate yields (0.3 g from 1.8 mmol starting material) .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Used to resolve ambiguities in regioselectivity during cyclization (e.g., distinguishing 5-one vs. 7-one products) .
  • NMR Spectroscopy : Key for tracking substitution patterns (e.g., SMe → NHBn in functionalized derivatives) .
  • HPLC-MS : Essential for purity assessment, particularly in metabolites like 8-methylthis compound, a diflufenzopyr degradation product .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective functionalization?

Methodological Answer: Regioselectivity depends on reaction conditions and precursor design:

  • Acyl Group Influence : In pyrido[2,3-d]pyrimidinone synthesis, the nature of the acyl group (e.g., acetyl vs. benzoyl) dictates whether SMe remains intact or is substituted by OBu during cyclization .
  • Oxidation Strategies : Pre-oxidation of SMe to sulfoxide with m-CPBA simplifies subsequent nucleophilic substitution (e.g., introducing NHBn) .

Q. What biological targets are associated with this compound derivatives?

Methodological Answer:

  • Anti-Inflammatory Agents : Derivatives like 3-amino-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-cyclopenta-pyridopyrimidinone exhibit potent activity (IC₅₀ < 10 µM) via COX-2/mPGES-1 inhibition .
  • Kinase Inhibitors : Crystalline polymorphs of 8-bromo-2-(1-methylpiperidin-4-ylamino)-4-(4-phenoxyphenylamino) derivatives show FLT3 kinase inhibition, relevant in leukemia research .

Q. How can computational methods aid in understanding reactivity and bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Used to study bromination kinetics and substituent effects on pyridazinone reactivity .
  • Docking Studies : Predict binding modes of mPGES-1 inhibitors, guiding structural modifications for improved affinity .

Data Contradiction and Analysis

Q. How can researchers resolve discrepancies in synthetic yields or regioselectivity?

Methodological Answer:

  • Condition Screening : Varying solvents (e.g., BuOH vs. MeOH) or bases (e.g., NaOMe vs. KOtBu) can alter product distribution. For example, NaOMe in BuOH favors 5-one formation, while stronger bases may shift selectivity .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N tracking) clarifies cyclization pathways in ambiguous cases .

Q. What strategies address low yields in bromination or substitution reactions?

Methodological Answer:

  • Catalytic Additives : Use of Cu(OTf)₂ in microwave-assisted reactions improves efficiency for dihydropyridazinone scaffolds .
  • Stepwise Oxidation : Prior sulfoxide formation (via m-CPBA) enhances NHBn substitution yields by reducing steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.